3,3-Difluoro-1-nitro-2-propanol
Overview
Description
3,3-Difluoro-1-nitro-2-propanol is a useful research compound. Its molecular formula is C3H5F2NO3 and its molecular weight is 141.074. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
3,3-Difluoro-1-nitro-2-propanol is involved in various chemical reactions and syntheses. For instance, it is used in the Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction, a methodology that benefits from room temperature conditions and short reaction times, applicable to a wide range of substrates (Chen et al., 2017). Another study discusses the synthesis of gem-difluorinated compounds, starting from commercially available indanone, which includes the key gem-difluorination step accomplished in good yield by treatment of in situ generated bromine fluoride (Zhang et al., 2014).
Radiation Chemistry in Solvent Extraction
In the field of radiation chemistry, this compound plays a role in solvent extraction processes, particularly in the context of nuclear waste solutions. It helps in solvating complexes of metals like cesium and strontium, and its concentration affects extraction efficiency. Its behavior under irradiation is crucial for the design of extraction systems in high-radiation environments (Swancutt et al., 2011).
Applications in Organic Chemistry
The compound also finds utility in various organic chemistry processes. For example, it is involved in the hypervalent iodine/HF reagent-assisted fluorination of functionalized aromatic olefins, where it aids in producing 3,3-difluoro-1,2-diphenyl-1-propanone and other related compounds (Kitamura et al., 2018). Another research highlights its role in a new synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, showcasing a convenient approach marked by the selective cleavage of specific bonds under mild conditions (Jiménez et al., 2005).
Environmental Treatment and Analysis
In environmental science, this compound is studied for its potential in treating wastewater. A study on the mineralization and defluoridation of Tetrafluoro-1-propanol in a novel three-phase fluidized bed reactor indicates its efficiency in mineralizing and removing fluoride ions in wastewater treatment processes (Shih et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that a similar compound, 1,3-difluoro-2-propanol, is known to disrupt the citric acid cycle .
Mode of Action
It’s known that 1,3-difluoro-2-propanol, a related compound, acts as a metabolic poison .
Biochemical Pathways
1,3-difluoro-2-propanol is known to disrupt the citric acid cycle , which is a key metabolic pathway for energy production in cells.
Result of Action
It’s known that disruption of the citric acid cycle by similar compounds can lead to a lack of energy production, which can have significant effects at the cellular level .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,1-difluoro-3-nitropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMXHIVZNVQQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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